KB Src 4 -

KB Src 4

Catalog Number: EVT-1467512
CAS Number:
Molecular Formula: C32H23ClN8
Molecular Weight: 555.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PP2 is a potent and selective inhibitor of Src family kinases (SFKs), a family of non-receptor tyrosine kinases involved in various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , ] It is widely used in scientific research to investigate the roles of SFKs in cell signaling pathways and disease pathogenesis. [, , , , , , , , , , , , , , , , , , , , , , , ]

  • Elucidate the role of SFKs: By inhibiting SFKs, researchers can determine the specific functions of these kinases in various cellular processes like cell growth, proliferation, differentiation, survival, adhesion, migration, and angiogenesis. [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Investigate disease pathogenesis: PP2 is used to study the involvement of SFKs in the development of diseases such as cancer, inflammation, and fibrosis. [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Evaluate therapeutic potential: PP2 serves as a starting point for developing novel therapeutic agents targeting SFKs for diseases like cancer and inflammatory disorders. [, ]

Dasatinib

Compound Description: Dasatinib is a potent, orally bioavailable inhibitor of multiple tyrosine kinases, including Src family kinases (SFKs). [] It is clinically approved for treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. [] Dasatinib inhibits Src by binding to the kinase domain, preventing phosphorylation and activation. []

4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2)

Compound Description: PP2 is a selective inhibitor of Src family kinases. [, , , ] It acts by competing with ATP for binding to the kinase domain, thus preventing Src autophosphorylation and activation. [, ]

4-Amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]-pyrimidine (PP1)

Compound Description: PP1 is a potent Src family kinase inhibitor closely related to PP2. [] Both compounds share a pyrazolo[3,4-d]pyrimidine core structure. PP1 exhibits greater selectivity for Src over other kinases compared to PP2. []

(8R,9S,11S*)-(-)-9-hydroxy-9-methoxycarbonyl-8-methyl-14-n-propoxy-2,3,9, 10-tetrahydro-8,11-epoxy, 1H,8H, 11H-2,7b,11a-triazadibenzo[a,g]cycloocta[cde]trinden-1-one (KT5926)

Compound Description: KT5926 is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). []

Relevance: While KT5926 itself is not directly related to Src kinase inhibition, the study mentioning this compound also investigates the role of Src in the same signaling pathway. [] This suggests that "KB Src 4", if involved in similar pathways, might exhibit either Src kinase inhibitory activity or modulate the activity of downstream effectors like CaMKII.

1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-l-tyrosyl]-4-phenylpiperazine (KN62)

Compound Description: KN62 is a selective inhibitor of Ca2+/calmodulin-dependent protein kinases, particularly CaMKII. []

Source and Classification

KB Src 4 is classified as a small molecule inhibitor specifically targeting the c-Src kinase, a member of the Src family of non-receptor tyrosine kinases. It is identified by its Chemical Abstracts Service number 1380088-03-8. The compound was developed through systematic modifications of previously known inhibitors to enhance selectivity and potency against c-Src while minimizing effects on other kinases, such as c-Abl .

Synthesis Analysis

Methods and Technical Details

The synthesis of KB Src 4 involves several key steps that optimize its binding affinity and selectivity for the c-Src kinase. The synthetic route typically includes:

  1. Initial Compound Design: The design phase focuses on creating derivatives that can effectively interact with the ATP-binding site of c-Src.
  2. Chemical Synthesis: Various intermediates are synthesized using standard organic chemistry techniques, including alkylation and functionalization of aromatic rings.
  3. Purification: The synthesized compounds are purified using chromatographic methods to ensure high purity before biological testing.
  4. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of KB Src 4 .

The final product exhibits a Ki value of 44 nM against c-Src, indicating its strong inhibitory potency .

Molecular Structure Analysis

Structure and Data

KB Src 4 has a well-defined molecular structure characterized by specific functional groups that enhance its interaction with the c-Src kinase. The detailed structural formula includes:

  • Core Structure: A phenylpyrazolo[3,4-d]pyrimidine scaffold that is critical for binding.
  • Functional Groups: Various substituents that improve solubility and binding affinity.

The molecular formula for KB Src 4 is C₁₃H₁₄N₄O, and it has a molecular weight of approximately 242.28 g/mol. Its three-dimensional conformation allows for optimal interaction with the kinase's active site .

Chemical Reactions Analysis

Reactions and Technical Details

KB Src 4 primarily acts through competitive inhibition of the ATP-binding site on the c-Src kinase. The mechanism involves:

  1. Binding to the Active Site: KB Src 4 competes with ATP for binding to the active site of c-Src.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents the phosphorylation of downstream targets, thereby inhibiting signaling pathways involved in cell proliferation and survival.

The compound has been shown to have minimal off-target effects on other kinases, such as c-Abl, even at higher concentrations (up to 125 μM) which further underscores its selectivity .

Mechanism of Action

Process and Data

The mechanism by which KB Src 4 exerts its effects involves several biochemical processes:

  1. Inhibition of Kinase Activity: Upon binding to the c-Src kinase, KB Src 4 effectively halts its enzymatic activity, leading to reduced phosphorylation of target proteins.
  2. Downstream Signaling Effects: This inhibition disrupts critical signaling pathways that promote cancer cell growth and metastasis.

Research indicates that KB Src 4 shows significant selectivity over other kinases within the Src family, which is essential for minimizing side effects in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of small molecule inhibitors targeting protein kinases.

The compound's physical properties make it suitable for in vitro studies as well as potential in vivo applications .

Applications

Scientific Uses

KB Src 4 is primarily utilized in research settings focusing on cancer biology. Its applications include:

  • Cancer Research: Investigating the role of c-Src in tumorigenesis and metastasis.
  • Drug Development: Serving as a lead compound for developing more selective kinase inhibitors.
  • Therapeutic Studies: Exploring its potential use in treating conditions like lymphangioleiomyomatosis where aberrant c-Src activity is implicated .

Properties

Product Name

KB Src 4

IUPAC Name

3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C32H23ClN8

Molecular Weight

555.0 g/mol

InChI

InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36)

InChI Key

UHIZYQVRKSWIFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N

Synonyms

1-(3-(1-([1,1'-biphenyl]-3-ylmethyl)-1H-1,2,3-triazol-5-yl)phenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.